Thielavin A

描述

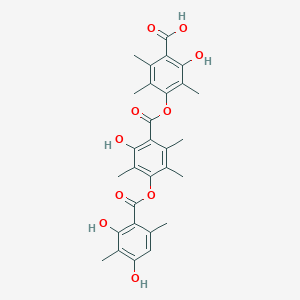

Thielavin A is a fungal metabolite originally isolated from the fungus Thielavia terricola. It is a heterotrimeric depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. This compound exhibits diverse biological activities, including inhibition of prostaglandin synthase and glucose-6-phosphatase .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of Thielavin A involves the polyketide synthase ThiA, which performs two consecutive esterification reactions followed by hydrolysis. The thioesterase domain of ThiA is responsible for these reactions, and the tandem acyl carrier protein domains are critical for programmed methylation .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation of Thielavia terricola under controlled conditions. The fungus is cultured in a suitable medium, and the compound is extracted using organic solvents such as ethyl acetate .

化学反应分析

Types of Reactions: Thielavin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

科学研究应用

Chemical Structure and Biosynthesis

Thielavin A is composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units, forming a heterotrimeric structure. The polyketide synthase (PKS) responsible for its biosynthesis, designated as ThiA, has been characterized, revealing an unusual domain organization crucial for its selective synthesis . Understanding the biosynthetic pathway is essential for optimizing production and exploring its applications.

Biological Activities

This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

1. Anticancer Activity

- This compound has demonstrated cytotoxic effects against various cancer cell lines, including human breast (MDA-MB-231), ovarian (OVCAR3), and melanoma (MDA-MB-435) cells. The cytotoxicity of this compound was evaluated alongside other thielavins, showing moderate activity with IC50 values ranging from 8 to 24 μM .

| Compound | MDA-MB-231 (μM) | OVCAR3 (μM) | MDA-MB-435 (μM) |

|---|---|---|---|

| This compound | 24.1 | 10.6 | 12.4 |

| Thielavin B | 8.9 | 4.5 | 7.8 |

| Taxol | 0.6 | 1.8 | 0.3 |

2. Inhibition of Enzymatic Activity

- This compound has been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. The IC50 value for this compound's inhibitory activity against IDO was determined to be approximately 26.5 μM . This suggests potential therapeutic applications in oncology.

3. Antimicrobial Properties

- The compound exhibits significant antimicrobial activity against various pathogens, indicating its potential use as a natural preservative or therapeutic agent in treating infections .

4. Antidiabetic Effects

- This compound has been identified as an alpha-glucosidase inhibitor, which may contribute to its potential role in managing diabetes by delaying carbohydrate absorption .

Case Studies

Several studies have explored the applications of this compound in detail:

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of this compound and related compounds against cancer cell lines, it was found that variations in structural modifications influenced their efficacy. Thielavin B showed enhanced cytotoxicity compared to this compound due to a single methyl group difference .

Case Study 2: Enzyme Inhibition

Research on IDO inhibitors highlighted this compound's potential role in cancer therapy, where it was shown to inhibit IDO activity effectively in vitro. This positions this compound as a candidate for further development as an anticancer agent targeting metabolic pathways involved in tumor growth .

作用机制

Thielavin A is part of a larger family of thielavins, which includes compounds such as thielavin B, thielavin H, thielavin J, and thielavin K. These compounds share similar structural features but differ in their biological activities and specific enzyme targets. For example, thielavin B specifically inhibits the synthesis of prostaglandin E2 from prostaglandin H2, while this compound inhibits the conversion of arachidonic acid to prostaglandin H2 .

相似化合物的比较

- Thielavin B

- Thielavin H

- Thielavin J

- Thielavin K

Thielavin A’s unique combination of 3-methylorsellinic acid and 3,5-dimethylorsellinic acid units, along with its specific enzyme inhibition profile, distinguishes it from other thielavins .

生物活性

Thielavin A is a fungal depside that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily derived from fungi, notably Shiraia and Chaetomium species, and consists of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. Research has shown that this compound exhibits significant potential as an inhibitor of glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism.

Structure and Biosynthesis

The biosynthesis of this compound is mediated by a polyketide synthase (PKS) known as ThiA. This enzyme features a unique domain organization that facilitates the formation of the heterotrimeric structure characteristic of this compound. The mechanism involves two rounds of ester bond formation catalyzed by the thioesterase (TE) domain, followed by chain hydrolysis and programmed methylation through the C-methyltransferase (MT) domain. These insights into its biosynthesis enhance our understanding of how natural products are constructed in fungi .

1. Inhibition of Glucose-6-Phosphatase

This compound has been identified as a G6Pase inhibitor, which is significant for its potential application in managing conditions like diabetes. In high-throughput screening studies, Thielavin B was initially noted for its inhibitory effects on G6Pase, but further research identified this compound as having comparable or enhanced activity. The structure-activity relationship indicates that specific functional groups are essential for this inhibition .

Table 1: Inhibition Potency of Thielavins on G6Pase

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Thielavin B | 5.5 |

| Thielavin G | 0.33 |

2. Anticancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines, including breast, ovarian, and melanoma cancers. Studies show that it can induce apoptosis in these cells, making it a candidate for further investigation as an anticancer agent.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | TBD |

| OVCAR3 | TBD |

| MDA-MB-435 | TBD |

Case Studies

Several case studies have explored the pharmacological potential of this compound and its analogs:

- Case Study 1 : In vitro studies demonstrated that this compound can significantly reduce glucose output from glucagon-stimulated hepatocytes, indicating its potential utility in metabolic disorders.

- Case Study 2 : Research involving animal models showed that administration of this compound led to improved glycemic control, suggesting its effectiveness as a therapeutic agent for diabetes management.

属性

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222236 | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71950-66-8 | |

| Record name | Thielavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。